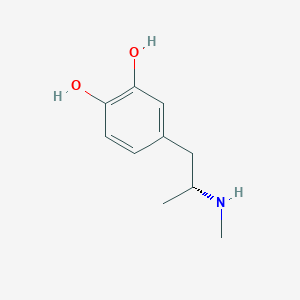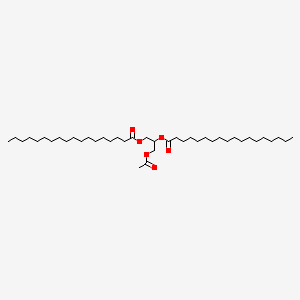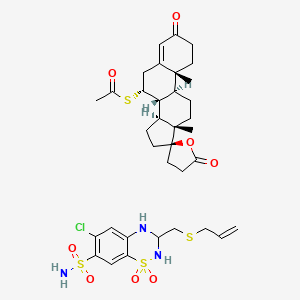
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Allylation: Introduction of the allyloxy group to the phenyl ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Ethanol Addition: Addition of the ethanol group to the piperazine derivative.
Hydrochloride Formation: Conversion to the monohydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the allyloxy group to an epoxide or other oxidized forms.
Reduction: Reduction of the phenyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could lead to deoxygenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Medicine
Medicinally, compounds like 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride may be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride would depend on its specific biological target. Generally, piperazine derivatives may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
- 1-(4-Ethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
Uniqueness
The unique structural features of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride, such as the allyloxy group, may confer distinct pharmacological properties compared to its analogs. These differences can influence its binding affinity, selectivity, and overall biological activity.
属性
CAS 编号 |
93035-12-2 |
|---|---|
分子式 |
C28H33ClN2O2 |
分子量 |
465.0 g/mol |
IUPAC 名称 |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-prop-2-enoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C28H32N2O2.ClH/c1-2-21-32-26-15-13-23(14-16-26)27(31)22-29-17-19-30(20-18-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;/h2-16,27-28,31H,1,17-22H2;1H |
InChI 键 |
MUSIIBGVNDTQHQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)









